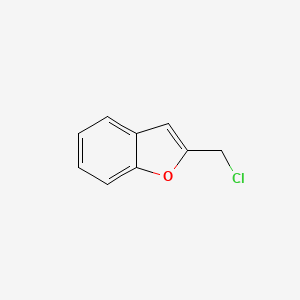

2-(chloromethyl)benzofuran

Description

Context within Benzofuran (B130515) Chemistry and Heterocyclic Systems

Benzofuran, a molecule composed of a fused benzene (B151609) and furan (B31954) ring, is a prominent scaffold in a vast array of naturally occurring and synthetic compounds. cuestionesdefisioterapia.com The benzofuran nucleus is associated with a wide spectrum of biological activities, making it a privileged structure in medicinal chemistry. cuestionesdefisioterapia.combeilstein-journals.org The reactivity of the benzofuran ring system can be tuned by the introduction of various functional groups. researchgate.net

The introduction of a chloromethyl group at the 2-position of the benzofuran ring creates a highly reactive site. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, making 2-(chloromethyl)benzofuran (B1204907) an excellent electrophile. This reactivity is central to its role as a precursor for a multitude of more complex molecules. The stability of the resulting benzofuranylmethyl cation intermediate further enhances its utility in synthetic transformations.

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

The primary significance of this compound lies in its versatility as a synthetic intermediate. The reactive chloromethyl group allows for the facile introduction of the benzofuran moiety into larger molecular frameworks through reactions with a wide range of nucleophiles.

One of the most common applications is in Williamson ether synthesis, where it reacts with phenols and alcohols to form ether linkages. For instance, it has been used in the one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives by reacting with substituted salicylaldehydes in the presence of a base. beilstein-journals.org This reaction proceeds through an initial Williamson ether formation, followed by subsequent intramolecular cyclization and hydrolysis. beilstein-journals.org

Furthermore, this compound serves as a key starting material for creating compounds with diverse functionalities. It can react with amines to form aminomethyl derivatives, with thiols to form thiomethyl ethers, and with cyanides to introduce a nitrile group. stackexchange.com These transformations open pathways to a broad spectrum of compounds with potential applications in medicinal chemistry and beyond. For example, derivatives of this compound have been investigated for their potential as antibacterial agents. mdpi.com

A notable synthesis involves the reaction of 2-benzofuranylmethanol with thionyl chloride to produce this compound, which can then be used in subsequent reactions. prepchem.com

Table 1: Examples of Reactions Utilizing this compound Analogs as Intermediates

| Starting Material Analog | Reagent | Product Class | Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Substituted Salicylaldehydes | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | One-pot Williamson ether synthesis and cyclization | beilstein-journals.org |

| Ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate | Salicylaldehydes | 2-(Benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acids | Ultrasound-assisted one-pot reaction | sioc-journal.cn |

| 2-(Chloromethyl)furans | Potassium Cyanide | Substituted Furans | Nucleophilic Substitution | stackexchange.com |

| 5-(Chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles | Sodium Azide (B81097), Substituted Alkynes | Benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids | In situ azidation and 1,3-dipolar cycloaddition (Click reaction) | tandfonline.com |

Relevance in Advanced Materials Science Research

The benzofuran scaffold is not only important in a biological context but also possesses interesting photophysical properties, making it a valuable component in the design of advanced materials. The extended π-conjugated system of benzofuran derivatives can give rise to fluorescence and other desirable electronic properties.

By incorporating this compound into larger molecular architectures, researchers can develop novel functional materials. For example, the synthesis of hybrid molecules containing both benzofuran and other heterocyclic systems, such as quinoline (B57606), can lead to materials with unique optical and electronic characteristics. beilstein-journals.org These materials could find applications in areas like organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors. The reactivity of the chloromethyl group allows for the covalent attachment of the benzofuran chromophore to polymers or other substrates, enabling the creation of functionalized surfaces and materials.

Research has demonstrated the synthesis of novel benzofuran-containing hybrids, such as benzofuran-1,2,4-oxadiazole-1,2,3-triazole derivatives, using click chemistry starting from a chloromethyl-functionalized benzofuran precursor. tandfonline.com This highlights the role of this compound as a key building block for constructing complex molecules with potential applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGCBNJHZGJEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146602 | |

| Record name | 2-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104593-59-1 | |

| Record name | 2-(Chloromethyl)-1-benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104593591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Chloromethyl Benzofuran

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the benzofuran (B130515) ring is susceptible to nucleophilic attack due to the electronegativity of the chlorine atom, which polarizes the C-Cl bond and renders the carbon atom electrophilic. savemyexams.com This reactivity allows for the introduction of a variety of functional groups onto the benzofuran scaffold through nucleophilic substitution reactions.

Reactions with Amine Nucleophiles

The reaction of 2-(chloromethyl)benzofuran (B1204907) with amine nucleophiles provides a direct route to 2-(aminomethyl)benzofuran (B1289802) derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. savemyexams.comchemistryguru.com.sg The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. chemistryguru.com.sg

For example, the reaction of this compound with excess ethanolic ammonia (B1221849) under heat and pressure yields ethylamine. savemyexams.com It is crucial to use an excess of the amine nucleophile to minimize the formation of secondary and tertiary amine byproducts, as the primary amine product can also act as a nucleophile. savemyexams.comlibretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ammonia | 2-(aminomethyl)benzofuran | Nucleophilic Substitution |

| This compound | Primary Amine | N-substituted-2-(aminomethyl)benzofuran | Nucleophilic Substitution |

| This compound | Secondary Amine | N,N-disubstituted-2-(aminomethyl)benzofuran | Nucleophilic Substitution |

Reactions with Thiol Nucleophiles

Thiol nucleophiles, such as thiols and thiophenols, readily react with this compound to form the corresponding thioether derivatives. The sulfur atom in thiols is a potent nucleophile, and these reactions are generally efficient. For instance, treatment of this compound with a thiol in the presence of a base to generate the more nucleophilic thiolate anion leads to the formation of a 2-(thioalkyl)benzofuran.

Reactions with Alkoxide Nucleophiles

Alkoxide nucleophiles, generated from the reaction of alcohols with a strong base, react with this compound to produce 2-(alkoxymethyl)benzofuran derivatives. These reactions are analogous to the Williamson ether synthesis. researchgate.net The choice of solvent and base is important to ensure the generation of the alkoxide without promoting side reactions.

Stereochemical Aspects of Substitution Pathways

When the substitution reaction occurs at a chiral center, the stereochemical outcome is of significant interest. For SN2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the electrophilic carbon. libretexts.org In the case of this compound, if the carbon of the chloromethyl group were a chiral center (for example, through isotopic labeling), an SN2 reaction would lead to the product with the opposite stereochemistry.

In contrast, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. libretexts.org While primary halides like this compound typically favor the SN2 pathway, reaction conditions can sometimes influence the mechanism. libretexts.org

Radical Reactions and Dearomatization Processes Involving Benzofuran Cores

Beyond nucleophilic substitutions, the benzofuran core can participate in radical reactions, leading to more complex molecular architectures.

Copper(I)-Catalyzed Radical Addition and Intramolecular Cyclization Cascades

A notable transformation is the copper(I)-catalyzed dearomatization of benzofurans. acs.org In a specific example, the reaction of a benzofuran with a 2-(chloromethyl)aniline (B37990) derivative in the presence of a copper(I) catalyst initiates a radical cascade. acs.orgacs.org The 2-(chloromethyl)aniline serves as a radical precursor. acs.org This process involves the radical addition to the benzofuran ring, followed by an intramolecular cyclization, ultimately yielding complex heterocyclic structures like tetrahydrobenzofuro[3,2-b]quinolines and 2-(quinolin-2-yl)phenols in good to excellent yields. acs.orgacs.org Mechanistic studies have confirmed the radical nature of this transformation. acs.org

| Reactants | Catalyst | Products | Reaction Type |

| Benzofuran, 2-(chloromethyl)aniline | Copper(I) | Tetrahydrobenzofuro[3,2-b]quinoline, 2-(quinolin-2-yl)phenol | Radical Addition/Intramolecular Cyclization |

NHC-Catalyzed Dearomatizing Hydroacylation of Benzofurans

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the dearomatization of aromatic compounds. In the context of benzofurans, NHC-catalyzed enantioselective intramolecular hydroacylation represents an effective strategy for breaking aromaticity and constructing complex spirocyclic architectures. acs.orgresearchgate.net This reaction involves the transformation of tethered benzofuran-2-carboxaldehydes into spirocyclic ketones.

The process is initiated by the reaction of the aldehyde with the NHC to form a Breslow intermediate. This is followed by an intramolecular 5-exo-trig cyclization, which disrupts the aromaticity of the benzofuran ring and leads to the formation of a spiro-fused dihydrobenzofuranone. acs.orgmdpi.com The resulting spirocycles possess a unique three-dimensional structure with pseudoaxial chirality. acs.org Research by Glorius and colleagues demonstrated that various substituted benzofurans can be efficiently employed as substrates in this enantioselective transformation, affording spirocycles with high enantiomeric excess (ee). acs.orgmdpi.com

Key findings from these studies indicate that the electronic properties of the benzofuran substrate can influence the enantioselectivity of the reaction. Density functional theory (DFT) calculations have supported a stepwise mechanism involving a hetero-Wheland intermediate, which helps to explain the observed erosion of enantiomeric excess in some cases. acs.org

Table 1: NHC-Catalyzed Dearomatizing Hydroacylation of Benzofurans This table is representative of findings in the field and is based on data for benzofuran derivatives.

| Substrate (Benzofuran-2-carboxaldehyde derivative) | NHC Precursor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl tethered | Thiazolium salt | 85 | 95 |

| Naphthyl tethered | Triazolium salt | 78 | 92 |

| Alkyl tethered | Thiazolium salt | 91 | 99 |

| Electron-donating group on benzofuran | Triazolium salt | 82 | 90 |

| Electron-withdrawing group on benzofuran | Triazolium salt | 88 | 96 |

Visible-Light-Activated Photocycloaddition for Dearomatization

Visible-light photochemistry offers a mild and sustainable approach to accessing excited states and enabling unique chemical transformations. A notable application in this area is the catalytic asymmetric dearomatization of benzofurans via a [2+2] photocycloaddition. nih.govibs.re.kr This method provides access to chiral tricyclic structures containing up to four stereocenters, including challenging quaternary centers. nih.govresearchgate.net

The reaction typically involves a benzofuran functionalized at the 2-position with a chelating group, such as an N-acylpyrazole moiety. nih.govresearchgate.net This group coordinates to a chiral-at-rhodium Lewis acid catalyst, which is capable of absorbing visible light. nih.govibs.re.kr Upon irradiation with blue LEDs, the catalyst-substrate complex is excited, facilitating a stereocontrolled [2+2] cycloaddition with an olefin, such as styrene. nih.gov This process effectively dearomatizes the benzofuran ring to yield a complex polycyclic product. nih.gov

Computational studies have been instrumental in understanding the unusual regioselectivity of this reaction, identifying the heteroatom of the benzofuran as a key controlling element. nih.govresearchgate.net The reaction tolerates a range of substituents on the olefin partner, including both electron-donating and electron-withdrawing groups, consistently yielding products with high enantioselectivity. ibs.re.kr

Table 2: Visible-Light-Activated [2+2] Photocycloaddition of Benzofuran Derivatives with Styrenes This table summarizes representative results from studies on N-acylpyrazole-functionalized benzofurans.

| Benzofuran Substrate | Olefin Partner | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-(N-acylpyrazole)benzofuran | Styrene | 2 | 88 | 97 |

| 2-(N-acylpyrazole)benzofuran | 4-Methylstyrene | 2 | 85 | 96 |

| 2-(N-acylpyrazole)benzofuran | 4-Chlorostyrene | 2 | 81 | 98 |

| 2-(N-acylpyrazole)benzofuran | 2-Methylstyrene | 4 | 75 | 96 |

| 2-(N-acylpyrazole)benzofuran | 2-Naphthylacetylene | 2 | 68 | 97 |

Intramolecular Cyclization and Rearrangement Phenomena

Base-Catalyzed Ring Closure Mechanisms

This compound and its analogues are valuable precursors for constructing more complex heterocyclic systems through intramolecular cyclization reactions. Base-catalyzed ring closure is a common and effective strategy for this purpose. A relevant example of this mechanism is observed in the one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.orgsioc-journal.cn

In this synthetic route, a related starting material, ethyl 2-chloromethylquinoline, reacts with a salicylaldehyde (B1680747) in the presence of a base like potassium carbonate (K₂CO₃). beilstein-journals.org The reaction proceeds through an initial Williamson ether synthesis to form an ether-linked intermediate. Subsequently, the base facilitates an intramolecular condensation. The proposed mechanism involves the abstraction of an acidic proton from the active methylene (B1212753) group (the -CH₂- group adjacent to the newly formed ether linkage and the quinoline (B57606) ring). beilstein-journals.org The resulting carbanion then attacks the aldehyde's carbonyl carbon, leading to a cyclization that, after dehydration, forms the new benzofuran ring fused to the quinoline system. beilstein-journals.org This sequence demonstrates a powerful base-catalyzed method for constructing fused ring systems from chloromethyl-activated precursors.

Table 3: Base-Catalyzed One-Pot Synthesis of Fused Heterocycles Based on the reaction of ethyl 2-chloromethylquinoline with various salicylaldehydes, illustrating the cyclization principle.

| Salicylaldehyde Substituent | Base | Solvent | Product Yield (%) |

|---|---|---|---|

| None | K₂CO₃ | Acetonitrile (B52724) | 82 |

| 5-Bromo | K₂CO₃ | Acetonitrile | 75 |

| 5-Chloro | K₂CO₃ | Acetonitrile | 78 |

| 3,5-Dichloro | K₂CO₃ | Acetonitrile | 65 |

| 2-Hydroxy-1-naphthaldehyde | K₂CO₃ | Acetonitrile | 72 |

Derivatization Strategies for Analytical and Synthetic Utility

Post-Column Derivatization in Chromatographic Analysis

The analysis of reactive intermediates like this compound can be challenging. Direct analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with common ionization techniques may be unsuccessful due to the compound's properties. nih.gov An effective solution to this problem is post-column derivatization (PCD). nih.govchromatographytoday.com In this technique, the analyte is first separated by the HPLC column and then mixed with a reagent before reaching the detector. chromatographytoday.com This process chemically modifies the analyte "on-the-fly" into a derivative that is more amenable to detection.

A specific HPLC-MS method was developed for the analysis of this compound, which is an intermediate in the synthesis of a second-generation HIV protease inhibitor. nih.gov Direct analysis using atmospheric pressure ionization was not feasible. The developed method incorporated on-line post-column derivatization, modifying the process chemistry to yield a derivative that could be readily analyzed by atmospheric pressure chemical ionization (APCI). nih.gov This approach not only enabled the quantification of this compound but also allowed for the measurement of a critical impurity that could otherwise be incorporated into the final drug substance. nih.gov

Derivatization for Enhanced Separation Resolution, Including Chiral Analysis

Chemical derivatization is a powerful strategy to improve chromatographic performance, including separation resolution. researchgate.net By chemically modifying an analyte, its physicochemical properties can be altered to enhance its interaction with the stationary phase, leading to better separation from matrix components or closely related impurities. researchgate.net This is particularly crucial for compounds like this compound, where impurities can impact the quality of downstream products like pharmaceuticals. nih.gov

For chiral compounds, which exist as non-superimposable mirror images (enantiomers), derivatization is a key technique for analysis. Chiral derivatization involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. numberanalytics.comsci-hub.se This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns. numberanalytics.comsci-hub.se This allows for the accurate determination of enantiomeric purity, a critical parameter in the pharmaceutical industry. While specific studies on the chiral derivatization of this compound are not detailed, the principle is a standard and vital method for the chiral analysis of analogous compounds.

Functional Group Interconversions and Modifications of the Chloromethyl Group

The chloromethyl group at the 2-position of the benzofuran ring in this compound is a highly reactive and versatile functional handle. The presence of the chlorine atom, a good leaving group, renders the adjacent methylene carbon electrophilic and susceptible to nucleophilic substitution reactions. This reactivity allows for a wide array of functional group interconversions, providing access to a diverse range of 2-substituted benzofuran derivatives, which are valuable intermediates in medicinal chemistry and materials science. nih.gov The primary mechanism for these transformations is typically a nucleophilic substitution (SN2) reaction, although SN1 pathways can be involved depending on the solvent and nucleophile.

Nucleophilic Substitution Reactions

The electrophilic carbon of the chloromethyl group readily reacts with a variety of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Formation of Azides:

One of the most synthetically useful transformations is the conversion of this compound to 2-(azidomethyl)benzofuran (B8298395). This reaction is typically achieved by treating the chloromethyl compound with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting 2-(azidomethyl)benzofuran is a key intermediate for further functionalization. For instance, it can be readily converted into amines via reduction or used in cycloaddition reactions. rsc.orgrsc.org An efficient method involves the in situ generation of 5-(azidomethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles from the corresponding chloromethyl derivatives, which then undergo 1,3-dipolar cycloaddition with alkynes in a "Click chemistry" approach to form complex triazole hybrids. tandfonline.com

Formation of Amines, Ethers, and Thioethers:

The chloromethyl group can be directly converted into various other functionalities. Reactions with primary or secondary amines lead to the formation of 2-(aminomethyl)benzofuran derivatives. Similarly, Williamson-type ether synthesis with alkoxides or phenoxides yields the corresponding ethers, while reactions with thiols or thiolates produce thioethers. researchgate.netlp.edu.ua These substitution reactions are fundamental for building more complex molecular architectures based on the benzofuran scaffold. For example, the reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid mixture proceeds via a Williamson-type reaction followed by cyclization. researchgate.net

The following table summarizes typical nucleophilic substitution reactions of the chloromethyl group.

Formation of Sulfones and Other Derivatives:

The versatility of the chloromethyl group extends to reactions with other nucleophiles. For instance, treatment of a chloromethyl-substituted phenyl acetate (B1210297) with sodium benzenesulfinate (B1229208) in DMF at room temperature yields the corresponding sulfone in high yield. nih.gov The reaction of 2-(chloromethyl)furans, a related substrate, with aqueous potassium cyanide has also been reported, suggesting that the synthesis of 2-(cyanomethyl)benzofuran is a feasible transformation. acs.org

Further Transformations of Derived Functional Groups

The products obtained from the initial nucleophilic substitution can undergo further chemical modifications, expanding the synthetic utility of this compound.

Reactions of the Azidomethyl Group:

The azidomethyl group is particularly valuable due to its diverse reactivity. rsc.org

Reduction to Amines: The azide can be reduced to a primary amine, 2-(aminomethyl)benzofuran, using standard reducing agents like hydrogen with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu This provides a two-step pathway to the amine from the chloromethyl starting material.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click" reaction, to form 1,2,3-triazoles. rsc.orgtandfonline.com This has been demonstrated in the synthesis of benzofuranyl and indolyl methyl azides, where the azidomethyl unit serves as a platform for creating a variety of derivatives, including triazoles and tetrazoles. rsc.orgrsc.org

The table below outlines the key transformations of the azidomethyl group.

These studies highlight the role of this compound as a pivotal building block. The strategic interconversion of its chloromethyl group opens pathways to a multitude of more complex and functionally diverse benzofuran derivatives.

Advanced Spectroscopic Characterization of 2 Chloromethyl Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-(chloromethyl)benzofuran (B1204907) and its analogs. By probing the magnetic properties of atomic nuclei, various NMR techniques provide a wealth of information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Applications in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the hydrogen atoms within a molecule, offering insights into their chemical environment and proximity to other atoms. In the context of this compound derivatives, ¹H NMR is crucial for confirming the presence and position of key functional groups.

For instance, the chloromethyl group (–CH₂Cl) in 5-(chloromethyl)benzofuran (B2397955) typically exhibits a characteristic singlet signal in the range of δ 4.5–4.8 ppm. The aromatic protons on the benzofuran (B130515) core present a more complex pattern, with signals generally appearing between δ 6.8 and 7.8 ppm. The specific chemical shifts and coupling constants of these aromatic protons are instrumental in determining the substitution pattern on the benzene (B151609) and furan (B31954) rings. For example, in a study of various benzofuran derivatives, aromatic protons were consistently observed in expected regions, aiding in the confirmation of their structures. nih.gov

The structural elucidation of newly synthesized benzofuran derivatives often involves a detailed analysis of the ¹H NMR spectrum. For example, in the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives, the presence of a furan proton singlet at 7.52 ppm, along with signals for seven other aromatic protons between 7.37–8.57 ppm, confirmed the attachment of the benzofuran ring to the quinoline (B57606) moiety. beilstein-journals.org

Interactive Table: Representative ¹H NMR Data for Benzofuran Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

| 5-(Chloromethyl)benzofuran | –CH₂Cl | 4.5–4.8 | s | - | |

| 5-(Chloromethyl)benzofuran | Aromatic H | 6.8–7.8 | m | - | |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Furan H | 7.52 | s | - | beilstein-journals.org |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Aromatic H | 7.37–8.57 | m | - | beilstein-journals.org |

| 2-((Thiophen-2-ylmethyl)thio)benzofuran | –CH₂– | 4.35 | s | - | vulcanchem.com |

| 2-((Thiophen-2-ylmethyl)thio)benzofuran | Aromatic H | 6.80–7.75 | m | - | vulcanchem.com |

Carbon-13 (¹³C) NMR for Molecular Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for a comprehensive analysis of the molecular framework.

In the analysis of this compound and its derivatives, ¹³C NMR is used to confirm the number and types of carbon atoms present. For 5-(chloromethyl)benzofuran, the carbon of the chloromethyl group (–CH₂Cl) is expected to resonate at approximately 45 ppm, while the sp² hybridized carbons of the benzofuran ring typically appear in the 100–160 ppm region.

The structural confirmation of complex benzofuran derivatives is greatly aided by ¹³C NMR. For example, the structure of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid was further supported by its ¹³C NMR spectrum, which showed signals for the carboxyl carbon and the methylenedioxy carbon at 168.12 and 102.68 ppm, respectively, in addition to the signals for the aromatic carbons. beilstein-journals.org Similarly, in a series of new benzofuran derivatives, the chemical shifts of all carbons were found to be in agreement with their proposed structures. nih.gov

Interactive Table: Characteristic ¹³C NMR Chemical Shifts for Benzofuran Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ ppm) | Reference |

| 5-(Chloromethyl)benzofuran | –CH₂Cl | ~45 | |

| 5-(Chloromethyl)benzofuran | Benzofuran sp² C | 100–160 | |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Carboxyl C | 168.12 | beilstein-journals.org |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Methylenedioxy C | 102.68 | beilstein-journals.org |

Two-Dimensional NMR Techniques (COSY, HETCOR, INADEQUATE, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure and connectivity. slideshare.net These experiments are particularly valuable for complex molecules where one-dimensional spectra may be crowded or ambiguous.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nih.govwalisongo.ac.id For benzofuran derivatives, COSY spectra are used to trace the connectivity of protons within the aromatic rings and any aliphatic side chains, helping to assign specific proton signals. tandfonline.comekb.egmdpi.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between directly bonded protons and carbons. nih.govwalisongo.ac.id By correlating the ¹H and ¹³C NMR signals, HETCOR or HSQC spectra allow for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. This is a standard technique used in the structural elucidation of novel benzofuran derivatives. ekb.egmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together different fragments of a molecule and for identifying quaternary carbons, which are not observed in HETCOR/HSQC spectra. For instance, HMBC data has been used to confirm the linkage between different rings in complex benzofuran structures. tandfonline.comekb.egmdpi.com

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) : This technique provides direct carbon-carbon correlation, essentially mapping out the entire carbon skeleton. However, due to its very low sensitivity, it is less commonly used than other 2D NMR methods for routine structural analysis.

The combined application of these 2D NMR techniques is a powerful strategy for the complete and unambiguous structural determination of complex benzofuran derivatives. researchgate.netresearchgate.net

Deuterium (B1214612) (²H) NMR in Isotope Labeling Studies

Deuterium (²H) NMR spectroscopy is a specialized technique used in conjunction with isotope labeling to trace the fate of specific hydrogen atoms in a reaction or to probe specific sites within a molecule. While not a routine characterization method, it can provide valuable mechanistic insights.

In the context of benzofuran chemistry, deuterium labeling experiments can be employed to elucidate reaction mechanisms. For example, in a study on the copper-mediated synthesis of benzothieno[3,2-b]benzofurans, a deuterium-labeled starting material was used. rsc.org The kinetic isotope effect (KIE) was measured to determine if the cleavage of a specific C-H (or C-D) bond was the rate-determining step of the reaction. rsc.org Similarly, deuterium labeling has been used to study the mechanism of formation of benzofuran-3(2H)-ones. amazonaws.comacs.org

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of solid materials, including crystalline and amorphous compounds. It provides information about the molecular structure and packing in the solid state, which can differ from the solution state.

For benzofuran derivatives, ssNMR can be particularly useful for studying materials where single crystals suitable for X-ray diffraction cannot be obtained. It can also be used to analyze the structure of polymeric or resin-bound benzofuran derivatives.

Recent advancements in ssNMR, such as 2D HETCOR experiments, are being used to understand the complex structures of materials containing furan and benzofuran units, such as biochars. csic.esrsc.org These studies help to identify the types of aromatic and aliphatic structures present and their connectivity within the solid matrix. csic.esrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, direct analysis by LC-MS with atmospheric pressure ionization can be challenging. nih.gov An alternative approach involves post-column derivatization to create a derivative that is more amenable to MS analysis. nih.gov

In the analysis of benzofuran derivatives, mass spectrometry confirms the molecular formula and provides structural clues through fragmentation. For example, in the study of 2-aroylbenzofuran derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS), the most intense fragment ions were identified, which arose from competitive hydrogen rearrangements. nih.gov The fragmentation patterns can be diagnostic for the presence of certain substituents. For instance, the elimination of bromine or chlorine radicals is characteristic of halogen atoms on the aromatic ring, while the loss of a methyl radical or formaldehyde (B43269) can indicate a methoxy (B1213986) group. nih.gov

High-resolution mass spectrometry (HRMS) is often used to determine the exact elemental composition of a molecule, further confirming its identity. vulcanchem.comekb.eg

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This "exact mass" allows for the confident identification of a compound's molecular formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

For this compound, the theoretical exact mass can be calculated based on the precise masses of its constituent atoms (Carbon-12: 12.0000 Da, Hydrogen-1: 1.007825 Da, Chlorine-35: 34.968853 Da, and Oxygen-16: 15.994915 Da). The monoisotopic mass of this compound (C9H7ClO) is calculated to be 166.0185425 Da. nih.gov Experimental determination of this exact mass using HRMS instruments like Quadrupole-Time of Flight (Q-TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can confirm the elemental formula of the compound. longdom.orgnationalmaglab.orgspectroscopyonline.com This level of precision is invaluable in complex sample analysis, such as identifying drug metabolites or impurities. spectroscopyonline.com

Table 1: Theoretical Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C9H7ClO | nih.gov |

| Molecular Weight | 166.60 g/mol | nih.gov |

| Exact Mass | 166.0185425 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique where ions are subjected to multiple stages of mass analysis, with a fragmentation step in between. longdom.orgwikipedia.org This process involves selecting a precursor ion (the molecular ion of the compound of interest), fragmenting it through methods like collision-induced dissociation (CID), and then analyzing the resulting product ions. nationalmaglab.orgwikipedia.org The fragmentation pattern provides a structural fingerprint of the molecule. longdom.org

In the analysis of benzofuran derivatives, MS/MS is instrumental. For instance, studies on 2-aroylbenzofuran derivatives using electrospray ionization (ESI)-MS/MS have shown characteristic fragmentation pathways. nih.gov Common fragmentation processes include the formation of acylium ions and losses of small molecules like CO and CO2. nih.gov For halogenated derivatives, the elimination of halogen radicals (e.g., •Cl) is a diagnostic fragmentation pathway. nih.gov This detailed structural information is crucial for identifying unknown benzofuran compounds and understanding their chemical makeup. wikipedia.orgnih.gov

Advanced Ionization Methods (APCI, ESI, FAB, Field Desorption, Plasma Desorption)

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including polar molecules. bohrium.com It typically produces protonated molecules [M+H]+ or other adduct ions with minimal fragmentation. emory.edu ESI is highly compatible with liquid chromatography (LC) and is widely used for the analysis of benzofuran derivatives. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): Better suited for low- to medium-polarity compounds. bohrium.com In APCI, the sample is vaporized and then ionized by a corona discharge. libretexts.orgunt.edu It is known to be more tolerant of salts and buffers compared to ESI. bohrium.com While direct analysis of this compound by LC-MS with atmospheric pressure ionization can be challenging, post-column derivatization can make it amenable to APCI analysis. researchgate.net

Fast Atom Bombardment (FAB): An older technique that has been largely superseded by ESI and MALDI. emory.edu It involves bombarding the sample, mixed in a liquid matrix, with a high-energy beam of atoms to produce ions. libretexts.org

While less common in modern routine analysis, other methods like Field Desorption and Plasma Desorption have also been part of the mass spectrometrist's toolkit, each with specific applications for particular types of compounds.

The selection between methods like APCI and ESI can depend on the specific properties of the analyte, such as its polarity and proton affinity. nih.gov

Differentiation of Positional Isomers via MS/MS

Distinguishing between positional isomers by mass spectrometry can be challenging since they have the same mass-to-charge ratio. polyu.edu.hk However, tandem mass spectrometry (MS/MS) can often differentiate them based on their unique fragmentation patterns. polyu.edu.hkchimicatechnoacta.ru

For example, a study on the differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran demonstrated that these isomers could be reliably distinguished by the MS/MS spectra obtained from the collision-induced dissociation of their protonated molecules. chimicatechnoacta.ru Similarly, higher-energy collisional dissociation (HCD), an alternative fragmentation technique, can generate more informative product ions, creating unique fingerprints for individual positional isomers, even when they are not separated chromatographically. nih.gov This capability is crucial for the unambiguous identification of specific isomers in a sample.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the vibrational modes of a molecule, which are directly related to its structure and the types of chemical bonds present. edinst.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

For benzofuran derivatives, FTIR spectroscopy is routinely used for structural characterization. cuestionesdefisioterapia.comresearchgate.net Studies have identified characteristic absorption bands for the benzofuran nucleus. For instance, bands in the 1180-1020 cm⁻¹ region are often related to the presence of furan hydrogens. acs.org The C-O-C stretching vibration of the furan ring is also a key diagnostic peak. ijpsjournal.com In the case of this compound, one would expect to observe characteristic peaks for the C-Cl stretching vibration in addition to the bands associated with the benzofuran ring system. The synthesis of new benzofuran derivatives is often confirmed by the appearance of new, characteristic bands in the FTIR spectrum. rdd.edu.iq

Table 2: General FTIR Spectral Data for Benzofuran Derivatives

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Source |

| Furan Ring Hydrogens | 1180-1020 | acs.org |

| C-O-C Stretch (Furan) | ~1080 | ijpsjournal.com |

| Aromatic C-H Stretch | >3000 | ijpsjournal.com |

| C=C Stretch (Aromatic) | 1600-1450 | ijpsjournal.com |

Raman Spectroscopy in Molecular Structure Characterization

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com

In the context of benzofuran derivatives, Raman spectroscopy can be used to probe the structural integrity and interactions of these molecules. mdpi.com For example, the Raman spectra of benzofuran-containing composites can reveal interactions between the benzofuran moiety and other materials. mdpi.com Theoretical calculations are often used in conjunction with experimental Raman spectra to assign the observed vibrational modes to specific molecular motions. researchgate.net This combined approach allows for a detailed characterization of the molecular structure of benzofuran and its derivatives.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides significant insights into the electronic structure of molecules by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of benzofuran derivatives are characterized by distinct absorption bands that correspond to electronic transitions within the molecule. Generally, the spectra exhibit two primary absorption bands. dergipark.org.tr The first, referred to as Band I, typically appears in the range of 340–390 nm. dergipark.org.tr This band is attributed to the n-π* electronic transitions of the entire conjugated system. The second, Band II, is a more intense absorption band found at shorter wavelengths, usually between 220–270 nm. dergipark.org.tr

Studies on various benzofuran derivatives have confirmed this general pattern. For example, certain mono-crown benzofuran derivatives show two main absorption features: one band around 290 nm and a shoulder between 325-350 nm. researchgate.net The precise wavelengths and molar absorptivity (ε) of these bands are influenced by the specific substituents on the benzofuran core and the solvent used, due to intramolecular charge transfer (ICT) interactions. dergipark.org.tr A red shift (bathochromic shift) in the absorption maxima is often observed with increasing solvent polarity, which indicates a strong interaction between the excited state of the molecule and the polar solvent. dergipark.org.tr

Table 1: Typical UV-Vis Absorption Maxima for Benzofuran Derivatives

| Absorption Band | Wavelength Range (nm) | Typical Transition | Reference |

|---|---|---|---|

| Band I | 340 - 390 | n-π* | dergipark.org.tr |

| Band II | 220 - 270 | π-π* | dergipark.org.tr |

This table provides generalized data based on studies of various benzofuran derivatives.

The chromophores, or light-absorbing groups, within the molecule are responsible for these absorptions. msu.edu The benzofuran ring system itself is a potent chromophore, and its electronic properties are readily modulated by attached functional groups, such as the chloromethyl group.

Applications in Mixture Analysis and Reaction Kinetics

UV-Vis spectroscopy is a powerful tool for both the quantitative analysis of mixtures and the study of reaction kinetics. youtube.comlibretexts.org Because Beer's law is additive, the total absorbance of a mixture at a specific wavelength is the sum of the absorbances of its individual components. libretexts.org This principle allows for the determination of the concentrations of multiple components in a sample, provided their absorption spectra are sufficiently different. libretexts.org By measuring the absorbance of a mixture at several wavelengths, a system of simultaneous equations can be solved to find the concentration of each analyte.

In the realm of reaction kinetics, UV-Vis spectroscopy allows for the real-time monitoring of changes in the concentration of reactants or products. youtube.com If a reactant or product involved in a reaction has a distinct chromophore, its concentration can be followed over time by measuring the change in absorbance at its maximum absorption wavelength (λmax). youtube.comntnu.no This is achieved by repeatedly scanning the spectrum or by monitoring the absorbance at a fixed wavelength as the reaction proceeds. youtube.com

For instance, the kinetics of reactions involving furan derivatives, such as their reaction with hydroxyl radicals, have been successfully studied using techniques like laser flash photolysis coupled with laser-induced fluorescence spectroscopy to monitor the decay of the radicals. researchgate.net By plotting absorbance (or concentration) versus time, the rate of the reaction can be determined. This data is then used to deduce the reaction order, the rate constant (k), and to elucidate the reaction mechanism. ntnu.no

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to various derivatives of benzofuran to establish their solid-state conformation, molecular geometry, and intermolecular interactions. acs.orgscispace.com

While a specific crystal structure for this compound was not found in the reviewed literature, studies on closely related compounds provide valuable insights. For example, the analysis of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate and a related compound showed that they both crystallize in the triclinic space group P-1. scispace.com In another study on a different benzofuran derivative, X-ray crystallography revealed a dihedral angle of 38.5° between the benzofuran and an attached thiophene (B33073) ring. vulcanchem.com This kind of detailed structural information, including bond lengths, bond angles, and torsional angles, is crucial for understanding the structure-property relationships of these compounds.

Table 2: Representative Crystallographic Data for Benzofuran Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Triclinic | P-1 | - | scispace.com |

| 2-((Thiophen-2-ylmethyl)thio)benzofuran | Not specified | Not specified | 38.5° dihedral angle between benzofuran and thiophene rings | vulcanchem.com |

| Cyanovinylene benzofuran derivatives | Not specified | Not specified | Intermolecular N–H hydrogen bonding; π-stacking observed | acs.orgnih.gov |

This table summarizes data from various benzofuran derivatives to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Investigations of 2 Chloromethyl Benzofuran and Benzofuran Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of benzofuran (B130515) derivatives. beilstein-journals.org These methods allow for the detailed exploration of molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

DFT calculations are widely employed to predict the geometric and electronic properties of benzofuran systems. ias.ac.inphyschemres.orgrsc.org Using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), researchers can accurately optimize molecular structures and calculate key parameters. ias.ac.inmdpi.comjetir.orgrsc.orgmdpi.com For instance, DFT studies on benzofuran derivatives have been used to determine bond lengths, bond angles, and dihedral angles. rsc.orgnih.gov In one study, the calculated bond lengths for a benzofuran derivative showed the shortest bond to be an O-H bond at approximately 0.9648 Å, while the longest was a C-C bond linking a furan (B31954) ring to a carboxylic acid group at about 1.513 Å. jetir.org Such calculations have shown good agreement with experimental data where available. physchemres.orgnih.gov

DFT methods are also used to predict properties like dipole moment. For 5-(chloromethyl)benzofuran (B2397955), DFT studies predict a dipole moment in the range of 2.8–3.2 D, arising from the polar C-Cl and C-O bonds.

Table 1: DFT-Calculated Geometric Parameters for 5-(chloromethyl)benzofuran

| Parameter | Calculated Value | Reference |

| C-O bond length (furan) | 1.36 Å | |

| C-Cl bond length | 1.79 Å | |

| Dihedral angle (CH₂Cl vs. benzofuran) | 35° |

Conformational Analysis via Computational Methods

Computational methods are crucial for analyzing the conformational landscape of flexible molecules like 2-(chloromethyl)benzofuran (B1204907) and its analogs. dntb.gov.ua The rotation around single bonds can lead to different conformers with distinct energies and populations. For 5-(chloromethyl)benzofuran, a torsional energy barrier of 8–12 kJ/mol has been calculated for the rotation of the chloromethyl group.

In more complex benzofuran systems, such as calix ias.ac.inbenzofurans, DFT methods have been used to estimate the total energies of different conformations, like cone and saddle forms. rsc.orgrsc.orgresearchgate.net These studies have revealed that the relative stability of conformers can be influenced by the presence and nature of substituents. rsc.org For example, in some calix ias.ac.inbenzofurans, the saddle conformer is energetically favored over the cone conformer. rsc.org Conformational analysis is also critical in understanding the spatial arrangement of benzofuran derivatives, which can be significant for their biological activity. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the chemical reactivity and electronic properties of molecules. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. researchgate.netemerald.com A smaller gap generally indicates higher reactivity and polarizability. ias.ac.inphyschemres.orgjetir.org

For 5-(chloromethyl)benzofuran, HOMO-LUMO analysis reveals that the HOMO is primarily localized on the benzofuran π-system, with an energy of approximately -6.2 eV. The LUMO is associated with the σ* orbital of the C-Cl bond, with an energy of about -1.8 eV. This results in an energy gap of 4.4 eV, suggesting moderate reactivity. In other benzofuran derivatives, the HOMO-LUMO gap has been calculated to be around 4.189 eV and 3.517 eV, also indicating potential reactivity. jetir.orgemerald.com The distribution of these frontier orbitals helps in predicting the sites for electrophilic and nucleophilic attacks. ic.ac.ukfrontiersin.org For instance, in some benzofurans, the HOMO is located on the C-2 carbon, while in others, it is at C-3, which aligns with their known reactivity patterns. ic.ac.uk

Table 2: Frontier Orbital Energies for a Benzofuran Derivative

| Orbital | Energy (eV) | Reference |

| HOMO | -6.312 | emerald.com |

| LUMO | -2.795 | emerald.com |

| HOMO-LUMO Gap | 3.517 | emerald.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization effects and intramolecular interactions, such as hyperconjugation. rsc.orgsemanticscholar.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and provides information about the stabilization energy associated with these interactions. iaps.org.inresearchgate.net

NBO analysis has been applied to various benzofuran derivatives to investigate the stability arising from charge delocalization. semanticscholar.orgiaps.org.inresearchgate.net These studies quantify the stabilization energies from interactions like those between lone pair orbitals and antibonding orbitals. This analysis helps in understanding the electronic structure and reactivity of these compounds in greater detail. bohrium.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govresearchgate.net Theoretical calculations of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra have shown excellent agreement with experimental results for various benzofuran compounds. ias.ac.injetir.org

For instance, the vibrational frequencies of benzofuran derivatives have been calculated using DFT, and the assignments are often supported by potential energy distribution (PED) analysis. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.netresearchgate.net In the case of 5-(chloromethyl)benzofuran, key IR absorptions for the C-Cl stretch (650–750 cm⁻¹) and furan C-O-C stretch (1240–1270 cm⁻¹) have been identified. The predicted ¹H NMR signals for the chloromethyl protons are typically found between δ 4.5–4.8 ppm. Time-dependent DFT (TD-DFT) is also employed to predict electronic absorption spectra (UV-Vis). nih.govemerald.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to elucidate the mechanisms of chemical reactions involving benzofuran systems. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface and identify the most probable reaction pathways. rsc.org

For example, DFT calculations have been used to study the regioselectivity of the acid-catalyzed cyclization of acetals to form the benzofuran core. wuxiapptec.com These studies can predict the activation energies for competing pathways, providing a rationale for the observed product distribution. wuxiapptec.com In one case, the calculated activation energy for cyclization at one site was found to be lower than at another, explaining the observed regioselectivity. wuxiapptec.com Computational studies have also been employed to investigate the dissociation pathways of benzofuran isomers in mass spectrometry, helping to distinguish between them based on their fragmentation patterns. nih.gov Furthermore, the mechanism of dearomatizing hydroacylation of benzofurans catalyzed by N-heterocyclic carbenes (NHCs) has been investigated using DFT, revealing details about the stepwise mechanism and the origins of enantioselectivity. acs.org

Energetic Pathways and Transition State Analysis

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the energetic landscapes of reactions that form and involve the benzofuran scaffold. These investigations calculate the potential energy surface of a reaction, identifying the most favorable pathways from reactants to products via transition states.

The analysis of reaction energy profiles allows for the determination of key energetic barriers. For instance, in a Ni-catalyzed synthesis of 2,3-disubstituted benzofurans, DFT calculations revealed that the rate-determining step is the reductive elimination of the product. This study highlighted a substrate-assisted mechanism where the coordination of an incoming substrate molecule helps to lower the energy barrier for product release. In another example, the acid-catalyzed cyclization of an acetal (B89532) to form a benzofuran core was shown to have a calculated activation energy of 10 kcal/mol for the cyclization step, which aligns with the experimental observation that the reaction proceeds at 0°C. wuxibiology.com

Transition state calculations are crucial for confirming the nature of an energetic maximum on a reaction coordinate. A true transition state is characterized by a single imaginary frequency in its vibrational analysis. Such calculations have been used to validate the proposed mechanisms for various benzofuran syntheses. wuxibiology.com For the Claisen rearrangement route to benzofuran derivatives, the nih.govnih.gov-sigmatropic reaction was identified as the rate-determining step, with a calculated Gibbs free energy of activation (ΔG‡) of 37.9 kcal/mol in the solvent phase. rsc.org

| Reaction Type | Method | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Acetal Cyclization | DFT | Cyclization | 10 | wuxibiology.com |

| Aryl Propargyl Ether Rearrangement | DFT (M06/6-31+G**//B3LYP/6-31+G*) | nih.govnih.gov-Sigmatropic Reaction | 37.9 (ΔG‡) | rsc.org |

| Ni-Catalyzed C-O Bond Activation | DFT (B3LYP-D3) | Reductive Elimination | 22.7 (ΔG‡) |

Regioselectivity and Stereoselectivity Predictions

Computational chemistry is frequently used to predict and explain the regioselectivity and stereoselectivity of reactions involving benzofurans. By comparing the activation energies of competing pathways leading to different isomers, a prediction of the major product can be made.

Regioselectivity in the intramolecular cyclization of enaminones to form benzofurans has been successfully explained using DFT and the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net The use of condensed Fukui functions, which indicate the propensity of an atomic site for nucleophilic or electrophilic attack, correctly accounted for the experimentally observed preference for cyclization at the C6' carbon of the benzene (B151609) ring. researchgate.netumich.edu Similarly, in electrophilic substitution reactions, analysis of the Highest Occupied Molecular Orbital (HOMO) and condensed Fukui functions correctly identifies the C2 position of the benzofuran ring as the most reactive site. umich.edusciforum.net In some cases, initial predictions may not align with experiments, prompting a deeper analysis of the reaction mechanism. For example, in an acid-catalyzed cyclization, initial HOMO analysis of the starting material incorrectly predicted the major regioisomer; however, analysis of the more relevant oxonium ion intermediate yielded predictions consistent with the experimental 1:5 product ratio. wuxiapptec.com

The stereoselectivity of reactions can also be modeled. A highly predictive model was developed to correlate the steric and electronic parameters of catalysts with the stereoselectivity observed in the Michael reaction of 3-substituted benzofuranones. nih.gov In dearomative (3+2) cycloadditions, computational studies have provided a mechanistic rationale for the high levels of stereoselectivity observed when benzofuran substrates react with dithioallyl cations, attributing the selectivity to electronic factors of the starting materials. acs.org

Kinetic and Thermodynamic Considerations

Beyond identifying reaction pathways, computational studies provide quantitative data on the kinetic and thermodynamic aspects of reactions. Kinetic investigations focus on the rates of reaction, governed by activation barriers, while thermodynamic analyses concern the relative stabilities of reactants, intermediates, and products, indicated by their Gibbs free energies.

Experimental kinetic studies on the bromination of various 5-substituted 2-acetyl benzofurans have been complemented by the calculation of activation parameters. jocpr.com These studies found that the isokinetic temperature was higher than the experimental temperature, indicating the reactions are entropy-controlled. jocpr.com

Thermodynamic calculations can predict the favorability of a reaction and the relative stability of its products. In a computational study of reactions producing either benzopyran or 2-methyl-benzofuran, the Gibbs free energy of the final products was calculated to be -37.1 kcal/mol and -51.1 kcal/mol, respectively, indicating that the formation of the 2-methyl-benzofuran is the more thermodynamically favorable outcome. rsc.org In another study, the thermodynamic driving force for the antioxidant activity of benzofuranone compounds was assessed by calculating their proton dissociation Gibbs energies (ΔGPD) and hydricity (ΔGHD). acs.org The results showed that these compounds are good proton and hydrogen atom donors, which is key to their function. acs.org

| Compound Type | Parameter | Calculated Range (kcal/mol) | Implication | Reference |

|---|---|---|---|---|

| Benzofuranones (1H-4H) | ΔGHD(XH) in DMSO | 65.2 to 74.1 | Good hydrogen-atom donors | acs.org |

| ΔGPD(XH) in DMSO | 11.5 to 16.0 | Good proton donors |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a powerful in-silico approach that aims to correlate the structural or property-based features of a set of compounds with their biological activity or chemical reactivity. By building mathematical models, QSAR can predict the activity of new compounds and provide insights into the molecular features that are crucial for a desired effect.

Correlation of Molecular Descriptors with Chemical Reactivity

In QSAR studies of benzofuran derivatives, a wide range of molecular descriptors are calculated and correlated with observed activities. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices), among others.

A 2D-QSAR study on a series of benzofuran-based vasodilators successfully developed a statistically significant model (R² = 0.816) that described their bioactivity. mdpi.com The model identified the most important factors governing the pharmacological properties, allowing for a better understanding of the structure-activity relationship. mdpi.com Another study focused on 2-phenylbenzofuran (B156813) derivatives and their antiprotozoal activity, using quantum chemical descriptors derived from DFT calculations to build a multiple linear regression model. physchemres.org The statistical quality of such models is rigorously assessed using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validated R² (R²cv). physchemres.org

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| R² | 0.9328 | Coefficient of determination (Goodness of fit) | eurjchem.com |

| Q²LOO | 0.9212 | Cross-validation coefficient (Internal predictive ability) | |

| R²ext | 0.929 | External validation coefficient (External predictive power) |

Theoretical Design and Prediction of Novel Benzofuran Derivatives

A primary application of validated QSAR models is the rational design of new molecules with enhanced or optimized properties before committing resources to their synthesis and testing. By analyzing the QSAR model, researchers can identify which structural modifications are likely to improve activity.

For example, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to create contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and other properties around a molecular scaffold. frontiersin.orgnih.gov These maps guided the design of seven new pyrazole (B372694) and benzofuran-based derivatives as potent acetylcholinesterase inhibitors, with their activities being predicted by the models before synthesis. frontiersin.orgnih.gov

In the field of anticancer research, a robust QSAR model for benzofuran and indole inhibitors of the EZH2 enzyme was used to design new compounds with potentially better biological activity (pIC50). eurjchem.com The binding energies of the newly designed compounds were then assessed using molecular docking, and their stability was confirmed with molecular dynamics simulations, demonstrating a multi-faceted computational approach to drug design. eurjchem.com Similarly, strategies like scaffold hopping and conformational restriction, guided by computational insights, have led to the design and synthesis of novel benzofuran derivatives as potent and selective enzyme inhibitors. nih.gov This predictive power allows for the rapid and economical identification of potential lead compounds for further development. eurjchem.comresearcher.liferesearchgate.net

Research Applications and Broader Scientific Impact

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The reactivity of the chloromethyl group makes 2-(chloromethyl)benzofuran (B1204907) an excellent electrophile, enabling its use in the construction of intricate molecular architectures. It is particularly valuable in synthesizing fused heterocyclic systems that often exhibit significant biological or material properties.

The synthesis of hybrid molecules incorporating both benzofuran (B130515) and quinoline (B57606) moieties is a significant area of research, as these combined frameworks can lead to novel therapeutic agents. beilstein-journals.org The chloromethyl group is instrumental in linking these two heterocyclic systems. For instance, a facile method for creating novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives involves the reaction of an ethyl 2-chloromethyl-quinoline-3-carboxylate intermediate with substituted salicylaldehydes. beilstein-journals.org This process highlights how the reactive chloro-group facilitates the construction of the benzofuran ring onto a pre-existing quinoline structure.

Further research demonstrates the versatility of this approach. In a copper(I)-catalyzed dearomatization reaction, 2-(chloromethyl)anilines react with benzofurans to yield complex tetrahydrobenzofuro[3,2-b]quinolines. acs.org This reaction proceeds through a radical addition and intramolecular cyclization cascade, showcasing an advanced synthetic strategy where the chloromethyl group acts as a radical precursor to forge the quinoline scaffold onto the benzofuran ring. acs.org The utility of chloromethyl-quinoline precursors is also seen in one-pot procedures to generate a variety of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives through a sequence of Williamson ether synthesis, hydrolysis, and cyclization. researchgate.netresearchgate.net Although direct synthesis of thiazolopyrimidinone frameworks from this compound is less commonly documented in readily available literature, its established role as a precursor for complex quinoline-based heterocycles underscores its potential in building a wide array of fused ring systems.

The primary chemical utility of this compound lies in its function as an alkylating agent. The carbon-chlorine bond is polarized, making the methylene (B1212753) carbon electrophilic and susceptible to attack by various nucleophiles. This reactivity is harnessed in the synthesis of advanced and often biologically active molecules.

A prominent example is its use as a pharmaceutical intermediate. Specifically, this compound is employed as a key alkylating reagent in the multi-step synthesis of a second-generation HIV protease inhibitor. nih.gov In this synthesis, the benzofuran moiety is introduced into the final complex molecule via a nucleophilic substitution reaction where the chloromethyl group is attacked by a piperazine (B1678402) nitrogen atom. nih.gov The quality and purity of the this compound starting material are critical, as any impurities can be incorporated into the final drug substance. nih.gov

The general applicability of chloromethyl groups as alkylating agents is a well-established principle in organic synthesis. For example, the related compound 1-(chloromethyl)-4-(1-methylethoxy)benzene is used as an alkylating agent in malonate chemistry to construct precursors for unnatural galanthamine (B1674398) analogs. mdpi.com This demonstrates the broader utility of such reagents in forming carbon-carbon bonds essential for building complex molecular skeletons.

Precursor to Quinolone and Thiazolopyrimidinone Frameworks

Applications in Polymer Chemistry and Functional Materials Science

The reactivity of this compound also extends to the realm of materials science, where it can be used as an intermediate or monomer to create polymers with specific functions or to develop novel dyes and photosensitizers.

The chloromethyl group is a reactive handle that can be used to incorporate the benzofuran moiety into polymer chains or to modify existing polymers. This can impart desirable properties such as enhanced thermal stability or specific optical characteristics. For example, the derivative 7-bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has been noted for its ability to enhance the thermal stability of polymeric materials.

The principle of using chloromethyl groups in polymer synthesis is well-established. Functional polymers like polyepichlorohydrin, which contains a reactive chloromethyl group in its repeating unit, are used to modify materials like cotton to improve their properties. While not directly using this compound, this illustrates the fundamental role of the chloromethyl functional group in creating reactive polymers that can form covalent bonds with other materials. Furthermore, patent literature for polymeric materials frequently lists chloromethyl-containing compounds, such as 2-(chloromethyl)oxirane, as components in their synthesis, underscoring the industrial relevance of this functional group in polymer chemistry. google.com

The benzofuran core is an excellent chromophore and fluorophore, and its incorporation into larger molecular systems can lead to materials with interesting photophysical properties. The combination of polymers and dyes is a significant area of research for creating high-performance materials for applications ranging from medicine to electronics. erpublications.com

Research has shown that derivatives synthesized from benzofuran precursors can act as high-performance dyes. For example, new fluorescent heterocyclic systems, specifically 3H‐benzofuro[2,3‐b]imidazo[4,5‐f]quinolines, have been synthesized from benzofuran-containing starting materials. researchgate.net These complex molecules function as high-performance organic photosensitizers and exhibit high fluorescence quantum yields, making them suitable for use in dye-sensitized solar cells. researchgate.net The synthesis relies on building upon the benzofuran structure to create a larger, conjugated system responsible for the desired optical properties. researchgate.net This demonstrates how the benzofuran unit, introduced via intermediates like this compound, can be central to the design of advanced functional dyes and materials.

Monomer or Intermediate in Polymer Synthesis

Catalysis Research Involving Benzofuran Derivatives

Benzofuran and its derivatives are not only synthetic targets but also important substrates in the development of new catalytic reactions. Modern organic chemistry heavily relies on catalysis to achieve efficient and selective transformations, and benzofurans are often used to test the scope and utility of novel catalytic methods.

A significant area of research is the dearomatization of benzofurans to produce 2,3-dihydrobenzofuran (B1216630) scaffolds, which are prevalent in natural products. acs.org One such advanced method is a cooperative N-Heterocyclic Carbene (NHC) and photoredox catalysis reaction for the dearomatizing 2,3-fluoroaroylation of benzofurans. acs.org This redox-neutral process uses aroyl fluorides as bifunctional reagents to create highly functionalized dihydrobenzofurans. acs.org Another example is the copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines, which proceeds via a radical addition-cyclization cascade. acs.org

Metal-Catalyzed Transformations (e.g., Copper(I)-Catalysis)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a substrate amenable to such transformations. While direct copper-catalyzed reactions with this compound are not extensively documented in the reviewed literature, the analogous reactivity of similar compounds highlights its potential. For instance, copper(I) has been instrumental in the dearomatization of benzofurans, where a related compound, 2-(chloromethyl)aniline (B37990), acts as a radical precursor. beilstein-journals.orgnih.gov

More directly, palladium catalysis has been successfully employed for the functionalization of the 2-methyl position of benzofuran. A notable example is the Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetate (B1210297), which can be readily prepared from this compound. This palladium-catalyzed reaction allows for the nucleophilic substitution of the acetate group with a variety of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles. beilstein-journals.org The reaction proceeds via an η³-(benzofuryl)methyl complex, with the nucleophilic attack occurring exclusively at the benzylic-like position. beilstein-journals.org This method is a versatile tool for creating a wide range of 2-substituted benzofurans with high yields. beilstein-journals.org The choice of the palladium catalyst and ligands is crucial for the success of the reaction, with different catalytic systems being optimal for different types of nucleophiles. beilstein-journals.org

The following table summarizes the types of nucleophiles and catalyst systems used in the palladium-catalyzed functionalization of benzofuran-2-ylmethyl acetate:

| Nucleophile Type | Catalyst System | Product Type | Reference |

| Nitrogen-based | Pd₂(dba)₃/dppf | 2-(Aminomethyl)benzofurans | beilstein-journals.org |

| Sulfur, Oxygen, Carbon-based | [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-(Thio/Oxy/Carbo-methyl)benzofurans | beilstein-journals.org |

This palladium-catalyzed methodology underscores the utility of the 2-methyl position of the benzofuran ring, accessed from this compound, as a key handle for molecular elaboration.

Organocatalytic Applications (e.g., NHC Catalysis)

N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful strategy in organocatalysis, enabling a wide range of transformations. ntu.edu.sgrsc.orgnih.gov In the context of benzofuran chemistry, NHC catalysis has been particularly effective in the annulation and dearomatization reactions of various benzofuran derivatives. For example, NHC-catalyzed reactions of benzofuran-2,3-diones with enals have been developed to synthesize spiro-bis-lactones. rsc.org Similarly, enantioselective intramolecular hydroacylation of benzofurans has been achieved using NHC catalysis to produce spirocycles. acs.org